![molecular formula C24H26FNO5S B2919241 4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide CAS No. 946319-42-2](/img/structure/B2919241.png)
4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide is a chemical compound with potential applications in scientific research. This compound is also known as GSK2330672 and is classified as a selective glucocorticoid receptor modulator (SGRM).
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide involves the selective modulation of the glucocorticoid receptor. This compound binds to the receptor and selectively modulates its activity, leading to the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide are diverse and depend on the specific physiological process being regulated. Some of the effects of this compound include regulation of immune response, metabolism, and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide in lab experiments is its selective modulation of the glucocorticoid receptor. This allows for the specific regulation of physiological processes that are mediated by this receptor. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide. One direction is the investigation of its potential therapeutic applications in various diseases, such as autoimmune diseases, metabolic disorders, and stress-related disorders. Another direction is the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes. Finally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective glucocorticoid receptor modulators.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide is a complex process that involves several steps. The synthesis starts with the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with 2-(2-furyl)ethylamine to form 2-(2-furyl)ethyl 4-fluoro-3-methylbenzenesulfonamide. This intermediate is then reacted with 4-butoxybenzoic acid to form the final product, 4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide.
Aplicaciones Científicas De Investigación
4-butoxy-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide has potential applications in scientific research, particularly in the field of endocrinology. This compound is a selective glucocorticoid receptor modulator (SGRM), which means it can selectively modulate the activity of the glucocorticoid receptor. This receptor is involved in the regulation of various physiological processes, including immune response, metabolism, and stress response.
Propiedades
IUPAC Name |
4-butoxy-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO5S/c1-3-4-13-30-19-9-7-18(8-10-19)24(27)26-16-23(22-6-5-14-31-22)32(28,29)20-11-12-21(25)17(2)15-20/h5-12,14-15,23H,3-4,13,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAIZOLZRNLOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

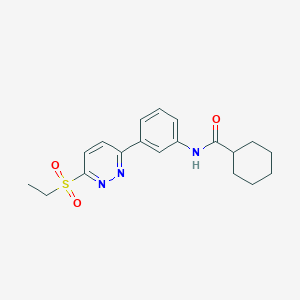
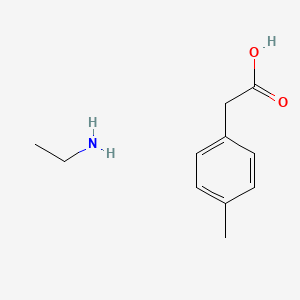
![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)

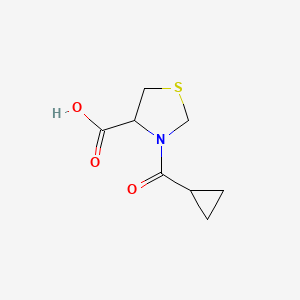
![1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2919164.png)
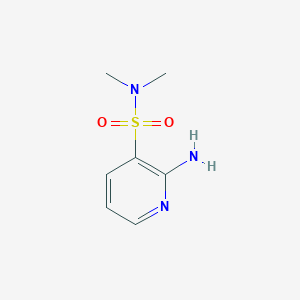

![2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2919172.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919174.png)
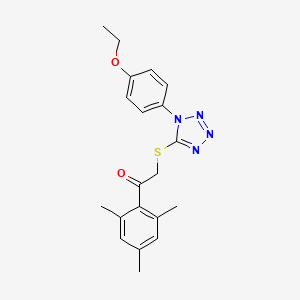
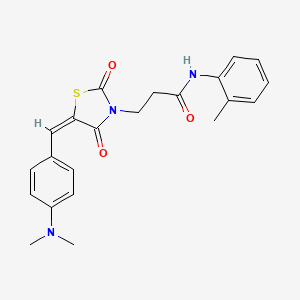
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2919178.png)
![1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2919180.png)